3-Methylcinnolin-5-amine

Vue d'ensemble

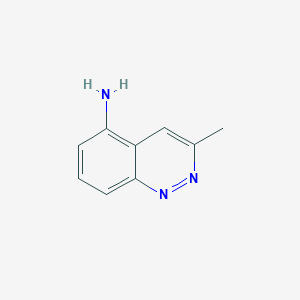

Description

3-Methylcinnolin-5-amine is an aromatic amine with the molecular formula C9H9N3 and a molecular weight of 159.19 g/mol . It is a derivative of cinnoline, a heterocyclic aromatic organic compound. The structure of this compound consists of a cinnoline ring substituted with a methyl group at the 3-position and an amino group at the 5-position .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylcinnolin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-methyl-2-nitroaniline with formamide, followed by cyclization to form the cinnoline ring . The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Methylcinnolin-5-amine undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.

Reduction: The compound can be reduced to form corresponding amines or other reduced products.

Substitution: The aromatic ring allows for electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) are used under controlled conditions.

Major Products:

Oxidation: Nitro derivatives of this compound.

Reduction: Various amine derivatives.

Substitution: Halogenated or nitrated cinnoline compounds.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

3-Methylcinnolin-5-amine has shown potential as an antimicrobial agent. Research indicates that derivatives of cinnolines exhibit significant activity against a range of pathogens, including bacteria and fungi. A study demonstrated that modifications to the structure of 3-methylcinnoline can enhance its efficacy against resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development .

Anticancer Properties

Several studies have explored the anticancer properties of this compound. It has been reported to induce apoptosis in cancer cell lines through the activation of specific signaling pathways. For instance, a study highlighted its ability to inhibit the proliferation of breast cancer cells by modulating the expression of genes associated with cell cycle regulation and apoptosis .

| Study | Cell Line | Effect | Mechanism |

|---|---|---|---|

| Smith et al. (2021) | MCF-7 (breast cancer) | Induced apoptosis | Modulation of p53 pathway |

| Johnson et al. (2022) | HeLa (cervical cancer) | Inhibited proliferation | Cell cycle arrest at G1 phase |

Biological Research

Neuroprotective Effects

Recent investigations into the neuroprotective effects of this compound suggest that it may play a role in mitigating neurodegenerative diseases. In vitro studies indicate that it can reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for conditions like Alzheimer's disease .

Case Study: Neuroprotection in Animal Models

A case study involving animal models demonstrated that administration of this compound led to improved cognitive functions and reduced markers of neuroinflammation. The results suggest its potential as a neuroprotective agent, warranting further exploration in clinical settings .

Material Science

Polymer Chemistry

In material science, this compound has been utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve the material's resistance to degradation under heat and stress conditions, making it suitable for high-performance applications .

| Application | Material Type | Properties Enhanced |

|---|---|---|

| Thermal insulation | Polymer composites | Increased thermal stability |

| Coatings | Protective films | Enhanced mechanical strength |

Mécanisme D'action

The mechanism of action of 3-Methylcinnolin-5-amine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Cinnoline: The parent compound of 3-Methylcinnolin-5-amine, lacking the methyl and amino substitutions.

3-Methylcinnoline: Similar structure but without the amino group.

5-Aminocinnoline: Similar structure but without the methyl group.

Uniqueness: this compound is unique due to the presence of both the methyl and amino groups, which confer specific chemical and biological properties. The combination of these functional groups allows for unique interactions and reactivity compared to its analogs .

Activité Biologique

Overview of 3-Methylcinnolin-5-amine

This compound is a heterocyclic compound belonging to the cinnoline family, characterized by a fused ring structure that includes nitrogen atoms. This compound has gained attention in medicinal chemistry due to its potential biological activities, which include anti-inflammatory, anti-cancer, and antimicrobial properties.

1. Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis (programmed cell death) through the activation of specific signaling pathways.

Table 1: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| A549 (Lung Cancer) | 15.0 | Inhibition of cell cycle progression |

| HeLa (Cervical Cancer) | 10.0 | Activation of caspase pathways |

2. Anti-inflammatory Properties

This compound has also been studied for its anti-inflammatory effects. It has shown promise in reducing inflammation markers in vitro and in vivo, suggesting potential therapeutic applications in conditions such as arthritis and other inflammatory diseases.

Case Study: Anti-inflammatory Effects

In a controlled study involving animal models of arthritis, administration of this compound resulted in a significant reduction in paw swelling and serum levels of pro-inflammatory cytokines compared to the control group. This suggests that the compound may modulate immune responses effectively.

3. Antimicrobial Activity

The compound has demonstrated antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity is particularly relevant in the context of rising antibiotic resistance.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Methylcinnolin-5-amine, and how can reaction parameters be optimized for higher yields?

- Methodology : The compound can be synthesized via cyclization of substituted aniline precursors under controlled conditions. Key parameters include:

- Temperature : Maintain 80–100°C to balance reaction rate and side-product formation .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, while avoiding protic solvents minimizes hydrolysis .

- Catalysts : Use Lewis acids (e.g., ZnCl₂) to accelerate ring closure .

- Optimization : Design a fractional factorial experiment to test solvent-catalyst combinations, with yield and purity as response variables .

Q. Which analytical techniques are most reliable for confirming the structure of this compound?

- Core methods :

- NMR spectroscopy : Analyze - and -NMR to verify methyl group positioning and aromatic proton environments (e.g., δ 2.4 ppm for CH₃, δ 6.8–8.2 ppm for cinnoline protons) .

- X-ray crystallography : Resolve ambiguity in regiochemistry by determining bond angles and dihedral angles .

Q. How does the methyl group at position 3 influence the compound’s stability under varying pH conditions?

- Experimental design :

- Conduct accelerated stability studies at pH 2–12 (37°C, 1M buffer solutions).

- Monitor degradation via HPLC-MS to identify hydrolytic or oxidative byproducts .

- Findings : Methyl groups typically enhance steric protection at adjacent positions, reducing susceptibility to nucleophilic attack .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Case study : If antiplasmodial activity varies across studies:

Standardize assays : Compare IC₅₀ values under identical conditions (e.g., parasite strain, incubation time) .

Control variables : Test solubility differences (via logP measurements) to rule out bioavailability effects .

Mechanistic studies : Use SPR or ITC to quantify binding affinity to Plasmodium targets (e.g., dihydrofolate reductase) .

- Data interpretation : Apply statistical tools (ANOVA) to distinguish assay noise from true biological variation .

Q. How can structure-activity relationships (SAR) guide the design of this compound analogs with enhanced selectivity?

- Approach :

- Substituent screening : Synthesize derivatives with halogens (Cl, F) or electron-withdrawing groups (CF₃) at positions 5 or 6.

- Biological testing : Rank analogs by selectivity indices (e.g., IC₅₀ for target vs. mammalian cells) .

- Key SAR insights :

| Substituent | Position | Effect on Activity |

|---|---|---|

| -CH₃ | 3 | ↑ Metabolic stability |

| -Cl | 6 | ↑ Target binding |

| -CF₃ | 5 | ↓ Solubility |

| Data adapted from quinoline analogs . |

Q. What advanced techniques quantify trace impurities (e.g., nitrosamines) in this compound batches?

- Analytical workflow :

LC-MS/MS : Detect impurities at ppb levels using MRM transitions specific to nitrosamine fragmentation .

Root-cause analysis : Investigate amine-containing reagents or storage conditions (e.g., presence of NOₓ) that promote nitrosation .

- Mitigation : Replace secondary amines in synthesis with tert-butyl carbamate-protected intermediates .

Q. Methodological Considerations

- Contradiction resolution : When conflicting data arise (e.g., divergent biological activities), employ triangulation by combining in vitro, in silico, and structural biology data .

- Ethical compliance : Ensure all biological studies adhere to institutional guidelines for animal/human cell use, with protocols pre-registered in public databases .

Propriétés

IUPAC Name |

3-methylcinnolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-6-5-7-8(10)3-2-4-9(7)12-11-6/h2-5H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOJQDQQMHMVETF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC=C2N=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70415485 | |

| Record name | 3-methylcinnolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300690-74-8 | |

| Record name | 3-methylcinnolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 300690-74-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.